[4-(cyclopentylamino)phenyl]methanol
Description
[4-(Cyclopentylamino)phenyl]methanol is a phenylmethanol derivative featuring a cyclopentylamino substituent at the para position of the benzene ring. The compound combines a polar hydroxyl group (-CH₂OH) with a secondary amine (-NH-) linked to a cyclopentane ring, conferring unique physicochemical properties.
Properties
CAS No. |
1566918-08-8 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[4-(cyclopentylamino)phenyl]methanol |
InChI |
InChI=1S/C12H17NO/c14-9-10-5-7-12(8-6-10)13-11-3-1-2-4-11/h5-8,11,13-14H,1-4,9H2 |
InChI Key |
VQPVSUFJEGBRHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(cyclopentylamino)phenyl]methanol typically involves the reaction of 4-nitrobenzyl alcohol with cyclopentylamine under reducing conditions
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
[4-(Cyclopentylamino)phenyl]methanol finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(cyclopentylamino)phenyl]methanol is not extensively studied. it is believed to interact with various molecular targets, potentially influencing biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related phenylmethanol derivatives, emphasizing substituent effects on molecular properties, reactivity, and applications.
Structural and Molecular Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features/Applications | Evidence Source |
|---|---|---|---|---|---|
| [4-(Cyclopentylamino)phenyl]methanol | -NH-cyclopentyl, -CH₂OH | C₁₂H₁₇NO | 203.27 g/mol* | Potential intermediate for drug synthesis | - |
| (4′-Methylbiphenyl-4-yl)methanol | Biphenyl, -CH₃, -CH₂OH | C₁₄H₁₄O | 198.26 g/mol | Used in organic synthesis; CAS 79757-92-9 | |
| [4-(4-Pentylcyclohexyl)phenyl]methanol | Cyclohexyl-pentyl, -CH₂OH | C₁₈H₂₈O | 260.42 g/mol | Building block (MFCD00689069) | |
| 4-(Dimethylamino)phenylmethanol | -N(CH₃)₂, -CH₂OH, biphenyl | C₁₅H₁₇NO | 227.31 g/mol | Used in organic electronics (PubChem CID 344837) | |
| (4-Bromophenyl)(cyclopropyl)methanol | -Br, cyclopropyl, -CH₂OH | C₁₀H₁₁BrO | 227.10 g/mol | Halogenated intermediate (CAS 70289-39-3) | |
| (4-Amino-3-methoxyphenyl)methanol | -NH₂, -OCH₃, -CH₂OH | C₈H₁₁NO₂ | 153.18 g/mol | Potential precursor for dyes or pharmaceuticals |
*Calculated based on molecular formula.
Substituent Effects on Properties
- Cyclopentylamino vs. Dimethylamino (): The cyclopentylamino group introduces steric bulk and lipophilicity compared to the planar dimethylamino group. This may enhance membrane permeability in bioactive molecules but reduce solubility in polar solvents.
Bromine vs. Methoxy ( vs. 9) :
Bromine increases molecular weight and enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups enhance electron-donating effects, stabilizing aromatic systems .Biphenyl vs. Cyclohexyl ( vs. 5) : Biphenyl systems () exhibit extended π-conjugation, useful in materials science, while cyclohexyl groups () improve thermal stability and reduce crystallinity in polymers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
